molecular formula C19H21N5O3S B4435578 N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide

N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No. B4435578
M. Wt: 399.5 g/mol
InChI Key: WSVPBVZLXVIKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide, also known as ETR-100, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is not fully understood, but it has been suggested that it may act through multiple pathways. In the study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to induce apoptosis in breast cancer cells by activating the p38 MAPK pathway and inhibiting the Akt/mTOR pathway. In the study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to activate the PI3K/Akt pathway in a study by Wang et al. (2018), which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have various biochemical and physiological effects in different studies. In the study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to induce apoptosis and inhibit cell proliferation in breast cancer cells. In the study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the production of inflammatory cytokines in macrophages. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to reduce myocardial ischemia-reperfusion injury in rats in the study by Wang et al. (2018).

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide in lab experiments is its high potency and selectivity. N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been found to have potent effects in various studies, which makes it a promising compound for drug development. However, one limitation of using N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in animal models of various diseases. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide may be used as a lead compound for the development of new drugs with improved potency and selectivity. Overall, the research on N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has shown promising results and may lead to the development of new treatments for various diseases.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In a study by Zhang et al. (2018), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study by Li et al. (2019), N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide was found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines in macrophages. Furthermore, N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide has been shown to have cardioprotective effects in a study by Wang et al. (2018), where it was found to reduce myocardial ischemia-reperfusion injury in rats.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-16-11-7-5-9-14(16)20-18(25)13(2)28-19-21-22-23-24(19)15-10-6-8-12-17(15)26-3/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPBVZLXVIKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C)SC2=NN=NN2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.